molecular formula C9H11F2NO B8625267 3-Amino-3-(3,4-difluorophenyl)propan-1-ol

3-Amino-3-(3,4-difluorophenyl)propan-1-ol

Cat. No. B8625267
M. Wt: 187.19 g/mol
InChI Key: DOOJIZUIYUOELY-UHFFFAOYSA-N
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Patent
US09133187B2

Procedure details

To a stirred suspension of 3-amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride (17 g, 72 mmol, <30% pure) in THF (100 mL) under N2 cooled to 0° C. was added a 1M solution LiAlH4 in THF (215 mL, 215 mmol) in THF dropwise. The reaction was stirred at 0° C. in an ice bath for 1.5 h. To the ice-cold solution was added carefully a ice-cold satd. aq. solution of Rochelle's salt (300 mL). The resulting mixture was stirred for 18 h warming to RT slowly as the ice bath melted. The mixture was diluted with EtOAc (500 mL), and filtered through CELITE to remove solids which were rinsed several times with EtOAc. The phases were separated and the aqueous phase re-extracted with EtOAc (200 mL). The combined organic extracts were washed with brine (200 mL), dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography (Biotage Flash 65) eluting with 5% MeOH (containing 7N NH3)/DCM (1 L to pre-wash column, followed by 1 L of elution), then 10% MeOH (containing 7N NH3) in DCM (1 L) to afford 0.92 g (6%) of 3-amino-3-(3,4-difluorophenyl)propan-1-ol (304).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
3-amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
215 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=1)[CH2:4][C:5](O)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1COCC1.CCOC(C)=O>[NH2:2][CH:3]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=1)[CH2:4][CH2:5][OH:6] |f:0.1,2.3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
3-amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride
Quantity
17 g
Type
reactant
Smiles
Cl.NC(CC(=O)O)C1=CC(=C(C=C1)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
215 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. in an ice bath for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through CELITE
CUSTOM
Type
CUSTOM
Details
to remove solids which
WASH
Type
WASH
Details
were rinsed several times with EtOAc
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 chromatography (Biotage Flash 65)
WASH
Type
WASH
Details
eluting with 5% MeOH (containing 7N NH3)/DCM (1 L to pre-wash column, followed by 1 L of elution)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC(CCO)C1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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